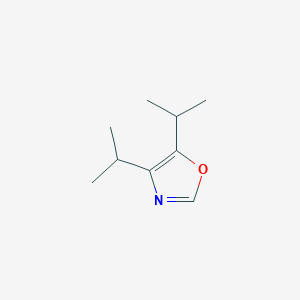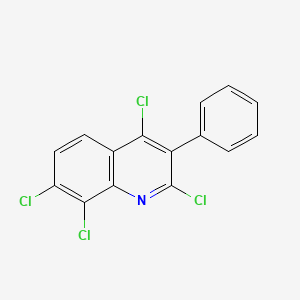
2,4,7,8-Tetrachloro-3-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7,8-Tetrachloro-3-phenylquinoline is a chemical compound with the molecular formula C15H7Cl4N. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry . This compound is characterized by the presence of four chlorine atoms and a phenyl group attached to the quinoline core, making it a unique and valuable molecule in various scientific fields .
Vorbereitungsmethoden
The synthesis of 2,4,7,8-Tetrachloro-3-phenylquinoline can be achieved through several methods. One common approach involves the reaction of 2,6-dichlorophenol with tetrahalo-2-sulfobenzoic anhydride in the presence of a Lewis acid catalyst . The reaction proceeds through a catalytic dehydration process, followed by decomplexing with a strong acid to yield the crude product. The crude product is then purified through alkali extraction, acid precipitation, and recrystallization to obtain the pure compound .
Industrial production methods often involve the use of green and sustainable chemistry techniques. For example, microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to minimize environmental impact and improve efficiency .
Analyse Chemischer Reaktionen
2,4,7,8-Tetrachloro-3-phenylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents .
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,7,8-Tetrachloro-3-phenylquinoline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4,7,8-Tetrachloro-3-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to different biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,4,7,8-Tetrachloro-3-phenylquinoline can be compared with other similar compounds, such as:
Eigenschaften
CAS-Nummer |
680213-23-4 |
|---|---|
Molekularformel |
C15H7Cl4N |
Molekulargewicht |
343.0 g/mol |
IUPAC-Name |
2,4,7,8-tetrachloro-3-phenylquinoline |
InChI |
InChI=1S/C15H7Cl4N/c16-10-7-6-9-12(17)11(8-4-2-1-3-5-8)15(19)20-14(9)13(10)18/h1-7H |
InChI-Schlüssel |
WHRBYXWSNKQJNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C(=C(C=C3)Cl)Cl)N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


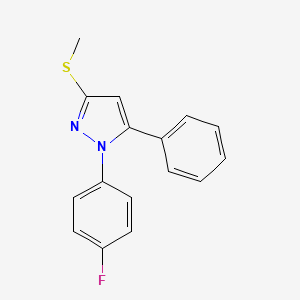
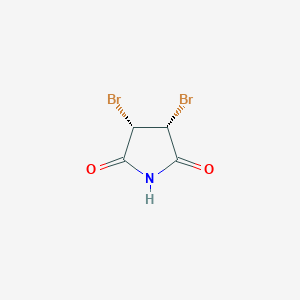

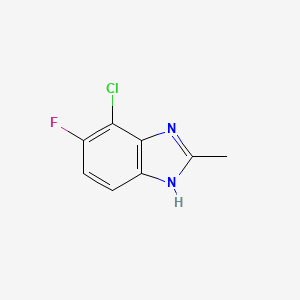



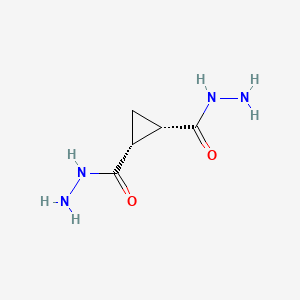
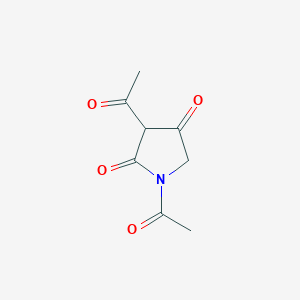
![(S)-3,6-Dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazol-4-one](/img/structure/B12866721.png)

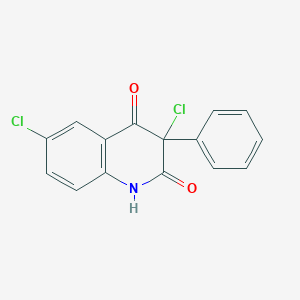
![6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B12866738.png)
